molecular formula C9H16O3 B6252388 methyl 3-(oxan-4-yl)propanoate CAS No. 1268521-32-9

methyl 3-(oxan-4-yl)propanoate

Cat. No.: B6252388
CAS No.: 1268521-32-9
M. Wt: 172.2
InChI Key:
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Description

Methyl 3-(oxan-4-yl)propanoate is an organic compound with the molecular formula C₉H₁₆O₃. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is notable for its structural feature, which includes an oxane ring (tetrahydropyran) attached to a propanoate moiety. Esters like this compound are commonly found in various natural and synthetic products, and they often exhibit pleasant odors, making them useful in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(oxan-4-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(oxan-4-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the transesterification of ethyl 3-(oxan-4-yl)propanoate with methanol. This reaction is catalyzed by a base such as sodium methoxide and is conducted at elevated temperatures to drive the equilibrium towards the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(oxan-4-yl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of aqueous acid or base, the ester bond can be cleaved to yield 3-(oxan-4-yl)propanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol, 3-(oxan-4-yl)propanol, using reducing agents such as lithium aluminum hydride.

    Transesterification: The ester can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or potassium tert-butoxide are used, and the reactions are often conducted at elevated temperatures.

Major Products Formed

    Hydrolysis: 3-(oxan-4-yl)propanoic acid and methanol.

    Reduction: 3-(oxan-4-yl)propanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Methyl 3-(oxan-4-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters. It serves as a substrate to investigate enzyme kinetics and specificity.

    Medicine: this compound is explored for its potential use in drug delivery systems. Its ester bond can be hydrolyzed in vivo to release active pharmaceutical ingredients.

    Industry: The compound is used in the fragrance and flavor industries due to its pleasant odor. It is also employed in the production of polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3-(oxan-4-yl)propanoate depends on its application. In enzymatic hydrolysis, the ester bond is cleaved by esterases, resulting in the formation of 3-(oxan-4-yl)propanoic acid and methanol. The molecular targets and pathways involved in this process include the active site of the esterase enzyme, where the ester bond undergoes nucleophilic attack by a water molecule, facilitated by the enzyme’s catalytic residues.

Comparison with Similar Compounds

Methyl 3-(oxan-4-yl)propanoate can be compared with other esters such as ethyl 3-(oxan-4-yl)propanoate and methyl 3-(oxan-2-yl)propanoate. While these compounds share similar structural features, their reactivity and applications may differ due to variations in the alkyl group or the position of the oxane ring.

Similar Compounds

    Ethyl 3-(oxan-4-yl)propanoate: Similar in structure but with an ethyl group instead of a methyl group. It may exhibit different physical properties and reactivity.

    Methyl 3-(oxan-2-yl)propanoate: The oxane ring is attached at a different position, which can influence the compound’s chemical behavior and applications.

This compound stands out due to its specific structural arrangement, which imparts unique reactivity and makes it suitable for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(oxan-4-yl)propanoate involves the reaction of 3-hydroxypropanoic acid with oxan-4-ol in the presence of a dehydrating agent to form the desired product.", "Starting Materials": [ "3-hydroxypropanoic acid", "oxan-4-ol", "dehydrating agent" ], "Reaction": [ "Step 1: Mix 3-hydroxypropanoic acid and oxan-4-ol in a reaction flask.", "Step 2: Add a dehydrating agent, such as sulfuric acid or phosphorus pentoxide, to the reaction mixture.", "Step 3: Heat the reaction mixture to a temperature of 100-120°C and stir for several hours.", "Step 4: Allow the reaction mixture to cool and then extract the product with a suitable solvent, such as diethyl ether or dichloromethane.", "Step 5: Purify the product by recrystallization or column chromatography." ] }

CAS No.

1268521-32-9

Molecular Formula

C9H16O3

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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